REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH:5]1[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1)=[O:4].C([O:18][CH2:19][CH2:20][O:21][C:22](=[O:26])[C:23]([CH3:25])=[CH2:24])(=O)CCC([O-])=O.C(N(CC)CC)C>C(OCC)(=O)C>[CH3:1][O:2][C:3]([CH:5]1[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1)=[O:4].[CH3:25][C:23]([C:22]([O:21][CH2:20][CH2:19][OH:18])=[O:26])=[CH2:24]
|
Name
|
three
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1CCOCC1
|
Name
|
mono-2-(methacryloyloxy)ethyl succinate
|
Quantity
|
218.3 g
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)[O-])(=O)OCCOC(C(=C)C)=O
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
5415
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1250 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
thermocouple, and addition funnel
|
Type
|
CUSTOM
|
Details
|
to obtain a pale yellow mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with 500 mL of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried with anhydrous sodium sulphate
|
Type
|
ADDITION
|
Details
|
added to 1 liter of silica gel (Merck silica gel 60)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
ADDITION
|
Details
|
The silica gel containing the compound was then added to a column with 2500 g of silica gel
|
Type
|
WASH
|
Details
|
was eluted with a mixture of hexanes and ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1CCOCC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)C(=O)OCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH:5]1[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1)=[O:4].C([O:18][CH2:19][CH2:20][O:21][C:22](=[O:26])[C:23]([CH3:25])=[CH2:24])(=O)CCC([O-])=O.C(N(CC)CC)C>C(OCC)(=O)C>[CH3:1][O:2][C:3]([CH:5]1[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1)=[O:4].[CH3:25][C:23]([C:22]([O:21][CH2:20][CH2:19][OH:18])=[O:26])=[CH2:24]
|
Name
|
three
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1CCOCC1
|
Name
|
mono-2-(methacryloyloxy)ethyl succinate
|
Quantity
|
218.3 g
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)[O-])(=O)OCCOC(C(=C)C)=O
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
5415
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1250 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
thermocouple, and addition funnel
|
Type
|
CUSTOM
|
Details
|
to obtain a pale yellow mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with 500 mL of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried with anhydrous sodium sulphate
|
Type
|
ADDITION
|
Details
|
added to 1 liter of silica gel (Merck silica gel 60)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
ADDITION
|
Details
|
The silica gel containing the compound was then added to a column with 2500 g of silica gel
|
Type
|
WASH
|
Details
|
was eluted with a mixture of hexanes and ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1CCOCC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)C(=O)OCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH:5]1[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1)=[O:4].C([O:18][CH2:19][CH2:20][O:21][C:22](=[O:26])[C:23]([CH3:25])=[CH2:24])(=O)CCC([O-])=O.C(N(CC)CC)C>C(OCC)(=O)C>[CH3:1][O:2][C:3]([CH:5]1[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1)=[O:4].[CH3:25][C:23]([C:22]([O:21][CH2:20][CH2:19][OH:18])=[O:26])=[CH2:24]
|
Name
|
three
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1CCOCC1
|
Name
|
mono-2-(methacryloyloxy)ethyl succinate
|
Quantity
|
218.3 g
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)[O-])(=O)OCCOC(C(=C)C)=O
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
5415
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1250 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
thermocouple, and addition funnel
|
Type
|
CUSTOM
|
Details
|
to obtain a pale yellow mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with 500 mL of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried with anhydrous sodium sulphate
|
Type
|
ADDITION
|
Details
|
added to 1 liter of silica gel (Merck silica gel 60)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
ADDITION
|
Details
|
The silica gel containing the compound was then added to a column with 2500 g of silica gel
|
Type
|
WASH
|
Details
|
was eluted with a mixture of hexanes and ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1CCOCC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)C(=O)OCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |